3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine derivative with a sulfanyl-linked 4-methyl-1,2,4-triazole substituent. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a hallmark of bioactive molecules, including dopamine reuptake inhibitors (e.g., cocaine analogs) and opioid receptor modulators .
Properties
Molecular Formula |
C10H17ClN4S |
|---|---|
Molecular Weight |
260.79 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C10H16N4S.ClH/c1-14-6-11-13-10(14)15-9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H |
InChI Key |
CQAAAUZVNLHJQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the attachment of the sulfanyl group and the bicyclic octane structure. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate (CuSO4) and sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The bicyclic octane structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Variations in the Sulfanyl Substituent
The sulfanyl group (-S-) in the target compound is substituted with a 4-methyltriazole ring. Similar derivatives feature diverse sulfanyl substituents, altering electronic, steric, and solubility profiles:
Key Observations :
Triazole-Substituted Tropane Derivatives
The target compound’s triazole moiety is distinct from other heterocyclic substituents on the tropane scaffold:
Key Observations :
- Triazole vs. Isoxazole/Oxadiazole : The 1,2,4-triazole in the target compound offers two nitrogen atoms for H-bonding, whereas isoxazole (RTI336) provides a rigid, planar structure for receptor fitting .
- Substituent Position : The 3-position on the tropane scaffold is critical for DAT binding in cocaine analogs , suggesting the target’s triazole-sulfanyl group may occupy a similar pharmacophoric region.
Biological Activity
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a compound with a unique bicyclic structure that has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H16N4O2S
- Molecular Weight : 256.32 g/mol
- CAS Number : 1706450-52-3
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : It has been observed that compounds similar to 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can modulate GPCR activity, influencing intracellular signaling pathways such as phospholipase C activation and calcium ion mobilization .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles .
Biological Activity Data
The following table summarizes key biological activities reported in the literature:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting its potential use in treating infections .
- Cancer Research : Research indicates that the compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways related to cell survival and death . This finding positions it as a candidate for further development in oncology.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in vivo will be crucial for assessing its therapeutic potential.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a Chromolith® or Purospher® STAR column (C18, 5 µm) with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Validate peak symmetry and retention time against a reference standard .
- Nuclear Magnetic Resonance (NMR): Assign peaks using - and -NMR in DMSO-d5. Focus on the bicyclic amine protons (δ 3.2–4.1 ppm) and triazole sulfanyl protons (δ 2.8–3.1 ppm). Compare with stereochemical data from structurally similar 8-azabicyclo[3.2.1]octane derivatives .
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode to confirm the molecular ion [M+H] at m/z 323.2 (calculated). Include high-resolution MS (HRMS) for exact mass validation .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use dimethyl sulfoxide (DMSO) for initial stock solutions (≤10% v/v), followed by dilution in phosphate-buffered saline (PBS) with 0.1% Tween-80 to prevent precipitation .
- pH Adjustment: The hydrochloride salt enhances water solubility. Adjust pH to 4.0–5.0 using dilute HCl or citrate buffer to maintain protonation of the bicyclic amine .
- Dynamic Light Scattering (DLS): Monitor particle size distribution (target <200 nm) to confirm colloidal stability .
Advanced Research Questions
Q. What computational strategies optimize the synthesis route for introducing the triazole sulfanyl group?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for sulfanyl group attachment. Identify energy barriers and preferred reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Reaction Path Screening: Apply ICReDD’s hybrid computational-experimental workflow to prioritize reaction conditions (e.g., solvent polarity, temperature) using machine learning-driven parameter optimization .
- Kinetic Isotope Effect (KIE) Studies: Use deuterated analogs to validate mechanistic hypotheses (e.g., nucleophilic substitution vs. thiyl radical coupling) .
Q. How can stereochemical discrepancies in bicyclic amine derivatives be resolved?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra of enantiomers to assign stereochemistry .
- Chiral HPLC: Use a Chiralpak® IA column with n-hexane/isopropanol (85:15) to separate enantiomers. Validate with over 95% enantiomeric excess (ee) .
Q. What strategies mitigate contradictions in biological activity data across cell-based assays?
Methodological Answer:
- Cell Permeability Correction: Normalize activity data using a parallel artificial membrane permeability assay (PAMPA) to account for variations in cellular uptake .
- Metabolite Profiling: Use LC-MS/MS to identify hydrolyzed or oxidized byproducts (e.g., free triazole or bicyclic fragments) that may interfere with assay results .
- Dose-Response Redundancy: Validate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
